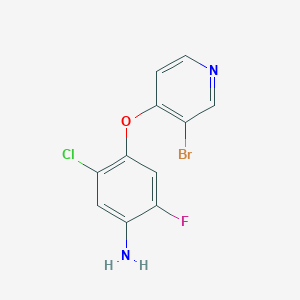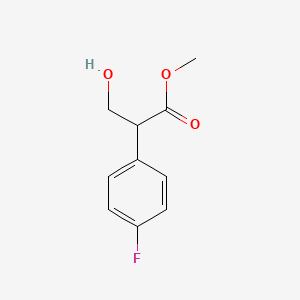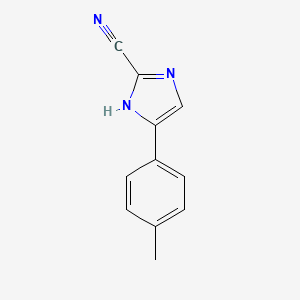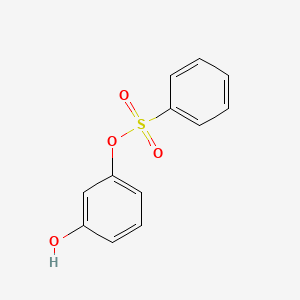![molecular formula C11H18O B8301568 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methylspiro[45]decan-1-one, Mixture of diastereomers is a chemical compound characterized by its unique spiro structure, where a methyl group is attached to the spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable ketone with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the spiro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Spiro[4,5]decan-1-one: Lacks the methyl group, resulting in different chemical properties.
1-Methylspiro[4,5]decan-8-one: Similar structure but with the methyl group at a different position.
2,8-Diazaspiro[4,5]decan-1-one: Contains nitrogen atoms in the spiro structure, leading to distinct reactivity.
Uniqueness: 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers is unique due to the specific placement of the methyl group, which influences its reactivity and potential applications. This distinct structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
8-methylspiro[4.5]decan-4-one |
InChI |
InChI=1S/C11H18O/c1-9-4-7-11(8-5-9)6-2-3-10(11)12/h9H,2-8H2,1H3 |
Clé InChI |
AJXUTHNIRHGFKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCCC2=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
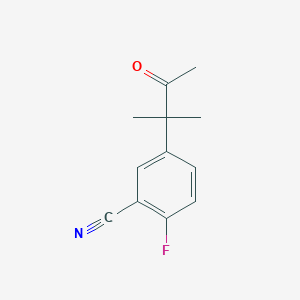

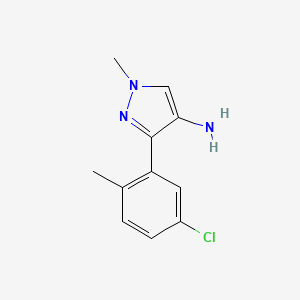
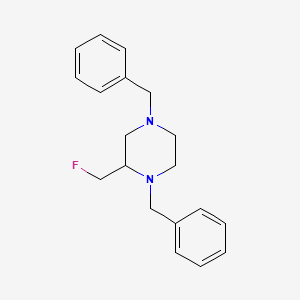
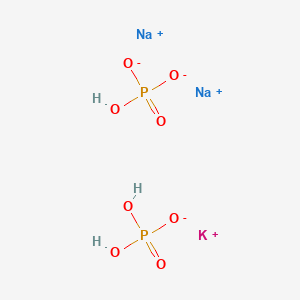
![[2-(2-Chloro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8301524.png)
